molecular formula C10H18BN3O2 B13349677 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13349677
M. Wt: 223.08 g/mol
InChI Key: LZZMPZVWYYDSOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a boronic ester group, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or cesium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl or alkenyl compounds.

    Oxidation: Boronic acid derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.

    Transmetalation: The boronic ester reacts with the palladium(II) complex, transferring the aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl or alkenyl product and regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-amine can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura cross-coupling but lacks the pyrazole ring, which can provide additional reactivity and selectivity.

    4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane: Similar boronic ester structure but with a vinyl group instead of a pyrazole ring, leading to different reactivity.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains an indole ring instead of a pyrazole ring, offering different electronic and steric properties.

The uniqueness of this compound lies in its combination of a boronic ester and a pyrazole ring, providing a versatile reagent for various synthetic applications.

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3,(H2,12,13)

InChI Key

LZZMPZVWYYDSOT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.